molecular formula C31H26Cl3N3O4 B388978 1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE

1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE

Cat. No.: B388978
M. Wt: 610.9g/mol
InChI Key: WUJRHEZBMKZOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique triazole ring structure and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole core, followed by the introduction of the various aromatic substituents through nucleophilic substitution and coupling reactions. Common reagents used in these steps include chlorinated aromatic compounds, methoxy-substituted phenols, and triazole precursors. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenated aromatic compounds and organometallic reagents (e.g., Grignard reagents) are employed under conditions that may include the use of catalysts and solvents like DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the aromatic rings.

Scientific Research Applications

1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and aromatic substituents enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE: shares similarities with other triazole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H26Cl3N3O4

Molecular Weight

610.9g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-4-(4-methoxyphenyl)-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C31H26Cl3N3O4/c1-19(38)30-35-37(23-10-8-21(32)9-11-23)31(36(30)22-12-14-24(39-2)15-13-22)20-7-16-28(29(17-20)40-3)41-18-25-26(33)5-4-6-27(25)34/h4-17,31H,18H2,1-3H3

InChI Key

WUJRHEZBMKZOAF-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC)C5=CC=C(C=C5)Cl

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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